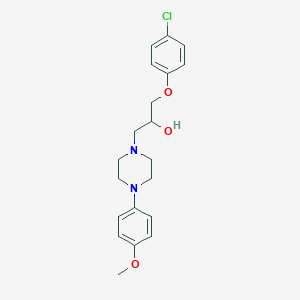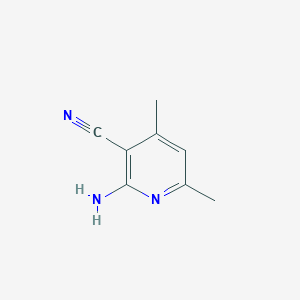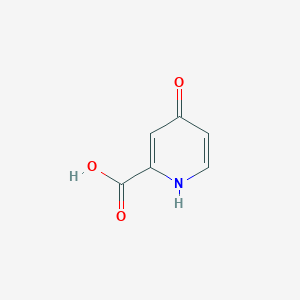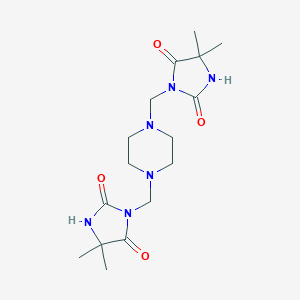![molecular formula C12H12N2O2 B188261 Ácido 2,3,4,9-tetrahidro-1H-pirido[3,4-b]indol-3-carboxílico CAS No. 6052-68-2](/img/structure/B188261.png)
Ácido 2,3,4,9-tetrahidro-1H-pirido[3,4-b]indol-3-carboxílico
Descripción general
Descripción
1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid is a member of the class of beta-carbolines that is 1,2,3,4-tetrahydro-beta-carboline substituted at position 3 by a carboxy group. It has a role as a plant metabolite, a rat metabolite, a human urinary metabolite and a human xenobiotic metabolite. It is a beta-carboline alkaloid, an aromatic amino acid and an alpha-amino acid.
L-1, 2, 3, 4-Tetrahydro-beta-carboline-3-carboxylic acid, also known as 3-carboxy-1, 2, 3, 4-tetrahydro-2-carboline or ccris 6486, belongs to the class of organic compounds known as beta carbolines. Beta carbolines are compounds containing a 9H-pyrido[3, 4-b]indole moiety. L-1, 2, 3, 4-Tetrahydro-beta-carboline-3-carboxylic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, L-1, 2, 3, 4-tetrahydro-beta-carboline-3-carboxylic acid is primarily located in the cytoplasm. Outside of the human body, L-1, 2, 3, 4-tetrahydro-beta-carboline-3-carboxylic acid can be found in garden tomato (var. ). This makes L-1, 2, 3, 4-tetrahydro-beta-carboline-3-carboxylic acid a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Estudios de enfermedades neurodegenerativas
Este compuesto se ha utilizado en estudios relacionados con enfermedades neurodegenerativas. Sirve como reactivo para la síntesis de inhibidores neuroprotectores de HDAC6 .
Síntesis de alcaloides
Se emplea en la síntesis de alcaloides, incluido el alcaloide indol-β-carbolina eudistomina U a través de una aromatización oxidativa a temperatura ambiente mediada por IBX .
Investigación sobre la fibrosis quística
Existe una investigación dirigida a predecir el valor EC50 de este núcleo de compuesto como un nuevo quimiotipo de potenciadores para tratar la fibrosis quística (FQ) .
Agentes anticancerígenos
Se ha diseñado y sintetizado una serie de derivados para su posible uso como agentes anticancerígenos .
Mecanismo De Acción
Target of Action
The primary target of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, also known as 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid, is the estrogen receptor . This receptor plays a crucial role in many biological processes, including the regulation of the menstrual cycle and reproductive development.
Mode of Action
This compound acts as an inhibitor and degrader of estrogen receptors . It binds to the estrogen receptor, preventing the receptor from activating the transcription of estrogen-responsive genes. This results in a decrease in the production of proteins that are regulated by these genes.
Biochemical Pathways
The inhibition and degradation of estrogen receptors by this compound affect several biochemical pathways. These include pathways involved in ovulatory dysfunction, cancer, endometriosis, osteoporosis, benign prostatic hypertrophy, and inflammation . The downstream effects of these pathway alterations can lead to changes in cell growth and differentiation.
Pharmacokinetics
It is known that the compound has amolecular weight of 216.24 and a density of 1.377g/cm3 . These properties may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and differentiation in cells that are responsive to estrogen . This can lead to a decrease in the symptoms of conditions such as endometriosis and benign prostatic hypertrophy.
Propiedades
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNCEEGOMTYXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032096 | |
| Record name | 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6052-68-2, 42438-90-4 | |
| Record name | 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6052-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006052682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6052-68-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-TETRAHYDRO-BETA-CARBOLINE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK2W5X3J2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
282 - 284 °C | |
| Record name | L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of THCA?
A1: THCA has been detected in various foods, including fruits like oranges, lemons, grapefruits [], fish [], meat [], sausages [], soy sauce [, , ], and alcoholic beverages like beer and wine [, ].
Q2: How does THCA form in these food products?
A2: THCA is believed to form through the Pictet-Spengler reaction, a chemical condensation between tryptophan or tryptamine with aldehydes like formaldehyde and acetaldehyde [, ]. These aldehydes can be naturally present or generated during fermentation, processing, and storage of food products.
Q3: Is THCA only found in food, or are there other sources?
A3: While food is a significant source, THCA has also been identified in human urine and milk, suggesting potential endogenous synthesis []. Additionally, a tryptophan glycoconjugate, 1-(1,2,3,4,5-pentahydroxypent-1-yl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid, structurally related to THCA and formed by the condensation of tryptophan with glucose, was identified in fruit juices and jams [].
Q4: Does THCA have any known biological activities?
A4: Research suggests that THCA might act as an antioxidant and free radical scavenger [, ]. Some studies also suggest potential antithrombotic activity, with THCA demonstrating an inhibitory effect on ADP-induced platelet activation [, ].
Q5: Are there any studies on THCA's effects on the nervous system?
A5: One study found that (-)-(1S,3S)-1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (1S-beta-C), a derivative of THCA, affected neuronal cell death and survival in spinal cord cultures derived from fetal mice, with the effects being stereospecific, maturation-dependent, and partly interleukin-1-dependent []. Another study investigated the neurochemical and drinking effects of THCA and 1-methyl-1,2,3,4-tetrahydro-beta-carboxylic acid in beers and wines [].
Q6: What are the implications of THCA being present in human milk and urine?
A6: The presence of THCA in human milk and urine suggests potential transfer from mother to infant and raises questions about its potential role in human development and health. Further research is needed to understand the implications fully [].
Q7: What is the molecular formula and weight of THCA?
A7: The molecular formula of THCA is C12H12N2O2, and its molecular weight is 216.24 g/mol.
Q8: What analytical techniques are used to identify and quantify THCA?
A8: Various techniques, including high-performance liquid chromatography (HPLC) coupled with fluorescence detection [, ], mass spectrometry (MS) [, , , , ], and nuclear magnetic resonance (NMR) spectroscopy [, ], have been employed for the identification and quantification of THCA in various matrices.
Q9: Have there been any studies on the stability of THCA?
A9: Research shows that THCA's stability can be affected by factors like pH and temperature []. Studies have explored strategies like inclusion complexation with beta-cyclodextrin to enhance THCA's stability and bioavailability [].
Q10: Have any studies investigated the structure-activity relationship of THCA?
A10: Yes, researchers have explored the impact of structural modifications on THCA's activity. For instance, modifying the 2-position of THCA with amino acids significantly enhanced its antithrombotic potency in vitro and in vivo [].
Q11: Are there any known analogs of THCA with similar biological activities?
A11: Several THCA analogs, including those with amino acid modifications [] and conjugates with beta-cyclodextrin [], have been synthesized and investigated for enhanced antithrombotic activity and stability. Additionally, other tetrahydro-β-carboline alkaloids, structurally similar to THCA, have been identified in fruits and exhibit antioxidant and radical scavenging properties [].
Q12: Has there been any research on THCA as a potential drug lead?
A12: While not directly focused on THCA, research on its close analogs, such as (3S)-2-aminoacyltetrahydro-beta-carboline-3-carboxylic acids, highlights the potential of this class of compounds as antithrombotic agents []. Further research is necessary to explore THCA's therapeutic potential fully.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Benzyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B188182.png)


![Benzo[h][1,6]naphthyridine-5-carboxylic acid](/img/structure/B188190.png)


![Ethyl 2-(4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B188195.png)


![Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate](/img/structure/B188200.png)


